Cas no 1807299-05-3 (Ethyl 4-cyano-3-fluoro-5-methylphenylacetate)
Ethyl 4-cyano-3-fluoro-5-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-fluoro-5-methylphenylacetate
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- Inchi: 1S/C12H12FNO2/c1-3-16-12(15)6-9-4-8(2)10(7-14)11(13)5-9/h4-5H,3,6H2,1-2H3
- InChI Key: LOOWBIVBEDXZMG-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=C(C)C=C(C=1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 2.3
- Topological Polar Surface Area: 50.1
Ethyl 4-cyano-3-fluoro-5-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010940-250mg |
Ethyl 4-cyano-3-fluoro-5-methylphenylacetate |
1807299-05-3 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010010940-500mg |
Ethyl 4-cyano-3-fluoro-5-methylphenylacetate |
1807299-05-3 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010010940-1g |
Ethyl 4-cyano-3-fluoro-5-methylphenylacetate |
1807299-05-3 | 97% | 1g |
$1519.80 | 2023-09-02 |
Ethyl 4-cyano-3-fluoro-5-methylphenylacetate Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Ethyl 4-cyano-3-fluoro-5-methylphenylacetate
Research Brief on Ethyl 4-cyano-3-fluoro-5-methylphenylacetate (CAS: 1807299-05-3) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-cyano-3-fluoro-5-methylphenylacetate (CAS: 1807299-05-3) is a fluorinated phenylacetate derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This compound features a unique combination of functional groups, including a cyano group, a fluorine atom, and an ester moiety, which make it a promising candidate for the synthesis of bioactive molecules. Recent studies have explored its applications in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds.
One of the key areas of interest in the study of Ethyl 4-cyano-3-fluoro-5-methylphenylacetate is its role in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, researchers have utilized this compound as a building block in the development of inhibitors for kinases and proteases, which are critical targets in cancer and inflammatory diseases. The presence of the fluorine atom is particularly noteworthy, as it can enhance binding affinity and metabolic stability, thereby improving the pharmacokinetic properties of the resulting drug candidates.
In addition to its applications in drug discovery, Ethyl 4-cyano-3-fluoro-5-methylphenylacetate has also been investigated for its potential in agrochemical research. The compound's structural features make it a suitable candidate for the development of novel pesticides and herbicides. Recent studies have demonstrated its efficacy in inhibiting key enzymes in plant pathogens, suggesting its utility in crop protection strategies. These findings highlight the compound's versatility and its potential to contribute to multiple fields beyond pharmaceuticals.
Recent advancements in synthetic methodologies have further expanded the utility of Ethyl 4-cyano-3-fluoro-5-methylphenylacetate. For example, researchers have developed efficient catalytic systems for the selective modification of its ester group, enabling the synthesis of diverse derivatives with tailored biological activities. These innovations have opened new avenues for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for therapeutic applications.
Despite its promising potential, challenges remain in the large-scale production and application of Ethyl 4-cyano-3-fluoro-5-methylphenylacetate. Issues such as regioselectivity in chemical reactions and the need for environmentally friendly synthetic routes are areas of ongoing research. Addressing these challenges will be crucial for the compound's broader adoption in industrial and academic settings.
In conclusion, Ethyl 4-cyano-3-fluoro-5-methylphenylacetate (CAS: 1807299-05-3) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a compound of significant interest for the development of novel therapeutics and agrochemicals. Continued research efforts aimed at optimizing its synthesis and exploring its biological activities are expected to yield further insights and advancements in the field.
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